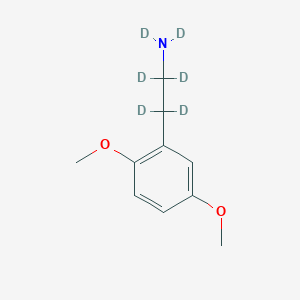
2,5-Dimethoxyphenethylamine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxyphenethylamine-d6 is a deuterated analog of 2,5-Dimethoxyphenethylamine, a compound belonging to the phenethylamine class. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at positions 2 and 5, and an ethylamine chain at position 1. The deuterium atoms replace the hydrogen atoms in the ethylamine chain, making it useful in various scientific research applications due to its stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenethylamine-d6 typically involves the following steps:
Friedel-Crafts Reaction: 1,4-Dimethoxybenzene reacts with chloracetyl chloride in the presence of a Lewis acid catalyst to form alpha-chloro-2,5-dimethoxyacetophenone.
Amination: The alpha-chloro-2,5-dimethoxyacetophenone undergoes amination with methenamine to yield alpha-amino-2,5-dimethoxyacetophenone.
Industrial Production Methods: Industrial production of this compound involves catalytic hydrogenation of 2-(2,5-dimethoxyphenyl)nitroethylene using supported catalysts such as ruthenium on carbon (Ru/C) or a combination of ruthenium and palladium on carbon (Ru-Pd/C). The reaction is carried out under high pressure and temperature conditions to achieve high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenethylamine derivatives.
Substitution: Halogenated or nitrated phenethylamine derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethoxyphenethylamine-d6 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of various psychoactive substances and designer drugs.
Biology: It is used in studies related to neurotransmitter systems and receptor binding.
Medicine: Research on its potential therapeutic effects and toxicity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxyphenethylamine-d6 involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine (5-HT) receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and signaling pathways. This interaction results in various physiological and psychological effects, including changes in mood, perception, and cognition .
Comparación Con Compuestos Similares
- 2,5-Dimethoxyphenethylamine (2C-H)
- 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-methylphenethylamine (2C-D)
Comparison: 2,5-Dimethoxyphenethylamine-d6 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct isotopic labeling advantages. This makes it particularly valuable in research applications where isotopic labeling is required for tracing and studying metabolic pathways .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
187.27 g/mol |
Nombre IUPAC |
N,N,1,1,2,2-hexadeuterio-2-(2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3/i5D2,6D2/hD2 |
Clave InChI |
WNCUVUUEJZEATP-JGYJCWKTSA-N |
SMILES isomérico |
[2H]C([2H])(C1=C(C=CC(=C1)OC)OC)C([2H])([2H])N([2H])[2H] |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride](/img/structure/B13401195.png)
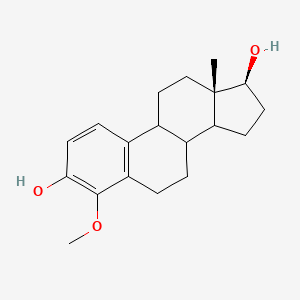
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)
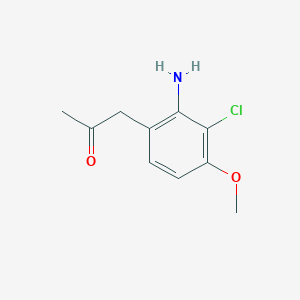
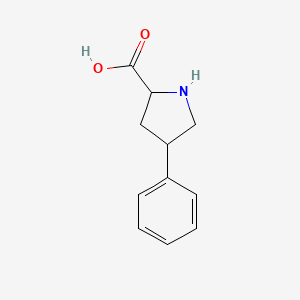
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
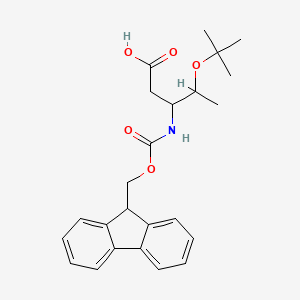
![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)
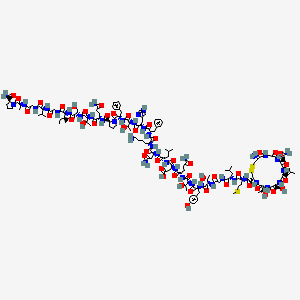

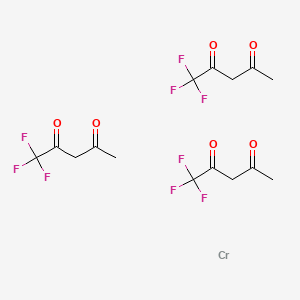
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
